

# 1,3,5-Tribromobenzene synthesis from aniline

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## Compound of Interest

Compound Name: 1,3,5-Tribromobenzene

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An in-depth technical guide on the synthesis of **1,3,5-tribromobenzene** from aniline, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data analysis.

## Introduction

The synthesis of **1,3,5-tribromobenzene** from aniline is a well-established two-step process in organic chemistry. This transformation is of significant interest as **1,3,5-tribromobenzene** serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fire-retardant agents.<sup>[1]</sup> The process first involves the exhaustive bromination of aniline to yield 2,4,6-tribromoaniline, followed by the removal of the amino group through a deamination reaction. The high reactivity of the aniline ring towards electrophilic substitution and the utility of the Sandmeyer-type reaction for deamination are central to this synthetic route.

## Overall Reaction Pathway

The synthesis proceeds in two primary stages:

- **Bromination:** Aniline is treated with bromine in a suitable solvent to afford 2,4,6-tribromoaniline. The strongly activating amino group directs the bromine atoms to the ortho and para positions.<sup>[2]</sup>
- **Deamination:** The resulting 2,4,6-tribromoaniline undergoes diazotization followed by the removal of the diazonium group to yield the final product, **1,3,5-tribromobenzene**.<sup>[1]</sup>

Caption: Chemical reaction pathway for the synthesis of **1,3,5-tribromobenzene** from aniline.

## Experimental Protocols

### Step 1: Synthesis of 2,4,6-Tribromoaniline

This step involves the electrophilic aromatic substitution of aniline with bromine. The high activating nature of the amino group leads to the substitution at both ortho and the para positions.[3][4]

Methodology:

- In a conical flask, dissolve 5.0 mL of distilled aniline in 19.4 mL of glacial acetic acid with thorough shaking.[5]
- In a separate dropping funnel, prepare a solution of 8.6 mL of bromine in 20.4 mL of glacial acetic acid.[5]
- Cool the aniline solution in an ice bath.
- Add the bromine solution dropwise to the cooled aniline solution with constant stirring. This reaction is exothermic and cooling is necessary to control it.[5]
- Continue the addition until the solution retains a distinct yellow color, indicating a slight excess of bromine.
- Pour the resulting mixture into a beaker containing cold water to precipitate the product.
- Filter the white precipitate of 2,4,6-tribromoaniline using a Büchner funnel and wash thoroughly with water to remove any acid residues.[6]
- Recrystallize the crude product from methanol or ethanol to obtain pure 2,4,6-tribromoaniline.[5]

Quantitative Data:

Parameter	Value	Reference
Aniline	9.3 g (0.1 mole)	[7]
Bromine	15.9 mL	[7]
Solvent	Glacial Acetic Acid	[5][7]
Theoretical Yield	23.9 g	[7]
Melting Point	120 °C	[1]

## Step 2: Synthesis of 1,3,5-Tribromobenzene

This stage involves the deamination of 2,4,6-tribromoaniline. The amino group is first converted to a diazonium salt, which is then removed by reduction.[6][8]

### Methodology:

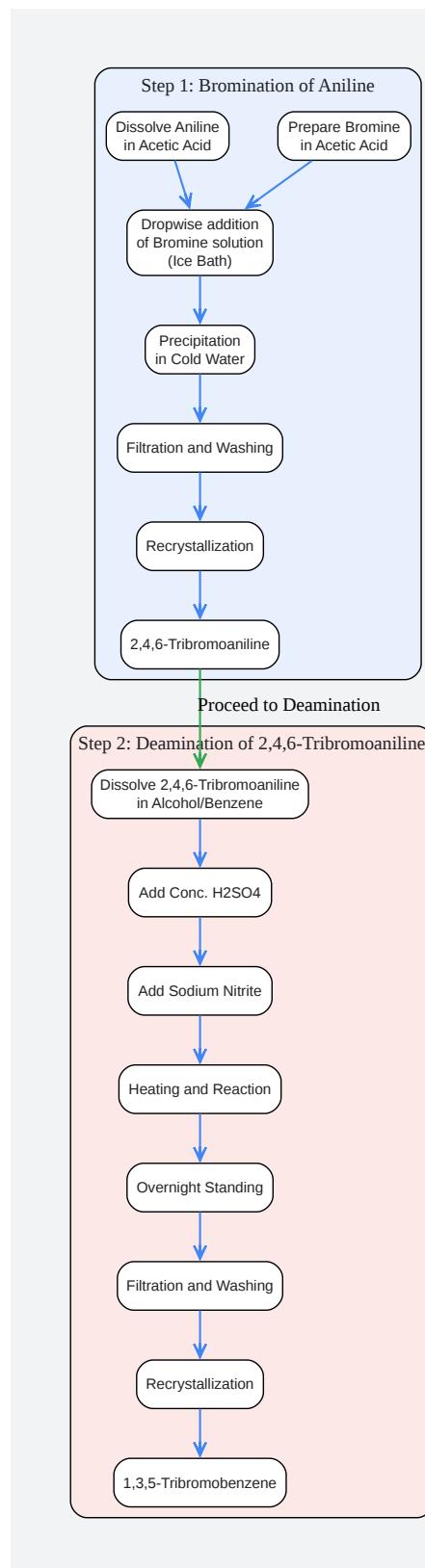
- In a two-necked flask equipped with a reflux condenser, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 mL of absolute alcohol and 75 mL of benzene by heating on a steam bath.[6][8]
- To this hot solution, carefully add 20 mL of concentrated sulfuric acid. If a precipitate forms, add more benzene to redissolve it.[8]
- Add 20 g of finely powdered sodium nitrite in portions as rapidly as the reaction's vigor allows.[8]
- Once the initial vigorous reaction subsides, heat the mixture until the effervescence ceases. [8]
- Allow the mixture to stand overnight.
- Filter the precipitate and wash it with hot water until the washings are free of sulfate ions (tested with barium chloride).
- Dry the crude product on a porous plate and recrystallize from absolute alcohol.[8]

Quantitative Data:

Parameter	Value	Reference
2,4,6-Tribromoaniline	50 g	[8]
Absolute Alcohol	300 mL	[8]
Benzene	75 mL	[8]
Concentrated H <sub>2</sub> SO <sub>4</sub>	20 mL	[8]
Sodium Nitrite	20 g	[8]
Yield	Nearly theoretical	[8]
Melting Point	119-122 °C	[5][8]

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Experimental workflow for the synthesis of **1,3,5-tribromobenzene** from aniline.

## Conclusion

The synthesis of **1,3,5-tribromobenzene** from aniline is a robust and high-yielding process that is fundamental in organic synthesis. The two-step procedure, involving bromination and deamination, is straightforward and relies on well-understood reaction mechanisms. The protocols detailed in this guide, when followed with appropriate safety precautions, provide a reliable method for obtaining high-purity **1,3,5-tribromobenzene** for research and development applications.

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